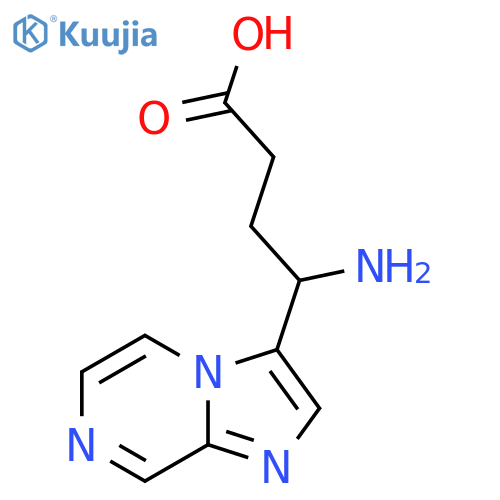Cas no 2103430-32-4 (4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid)

2103430-32-4 structure
商品名:4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid
- 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
- EN300-1727123
- 2103430-32-4
-
- インチ: 1S/C10H12N4O2/c11-7(1-2-10(15)16)8-5-13-9-6-12-3-4-14(8)9/h3-7H,1-2,11H2,(H,15,16)
- InChIKey: SIXRFRVFLOEDNI-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1=CN=C2C=NC=CN12)N)=O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 93.5Ų
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727123-10.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1727123-0.5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-1g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-0.05g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-5.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1727123-2.5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-1.0g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1727123-0.25g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-0.1g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1727123-5g |
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid |
2103430-32-4 | 5g |
$4349.0 | 2023-09-20 |
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
2103430-32-4 (4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
